Chemical structure analysis of 3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoic acid
Chemical structure analysis of 3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoic acid
An In-Depth Technical Guide to the Chemical Structure Analysis of 3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoic acid
Foreword: A Senior Application Scientist's Perspective
In the landscape of modern drug discovery, the quinolone scaffold remains a cornerstone, particularly its fluorinated derivatives, which have demonstrated a broad spectrum of biological activities, including potent antimicrobial and anticancer properties.[1][2] The molecule at the center of this guide, 3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoic acid, represents a fascinating intersection of this privileged core with a propanoic acid side chain, a modification that can significantly influence its pharmacokinetic and pharmacodynamic profile.
This document is crafted not as a mere recitation of analytical data but as a strategic guide for fellow researchers. It is born from the understanding that robust chemical analysis is the bedrock of reproducible and groundbreaking science. Herein, we will not only explore what techniques to use but why they are chosen, and how to interpret the resulting data within the context of this specific molecular architecture. Our approach will be predictive, leveraging established knowledge of analogous structures to illuminate the path for the comprehensive characterization of this target compound.
Strategic Synthesis: A Proposed Pathway
A logical and efficient synthesis is the first step in any rigorous structural analysis. Based on established methodologies for similar quinolone derivatives, a plausible synthetic route for 3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoic acid can be envisioned.[3][4] The proposed pathway involves a nucleophilic substitution reaction, a common and reliable method for N-alkylation of the quinolone ring system.
Proposed Synthetic Workflow
The synthesis would likely commence with the commercially available 6-fluoro-4-hydroxyquinoline, which serves as the foundational building block.[5] This precursor would then be subjected to N-alkylation using a suitable three-carbon synthon, such as ethyl 3-bromopropanoate, followed by hydrolysis of the resulting ester to yield the desired carboxylic acid.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol: N-Alkylation and Saponification
The following protocol is a predictive model based on standard procedures for similar reactions.
Step 1: N-Alkylation
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To a solution of 6-fluoro-4-hydroxyquinoline (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
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Add ethyl 3-bromopropanoate (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to 80°C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature and pour it into ice water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the intermediate ester.
Step 2: Saponification
-
Dissolve the purified intermediate ester in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH, 2.0 eq) and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the ester is fully hydrolyzed.
-
Once complete, acidify the reaction mixture with 1M HCl to a pH of approximately 2-3.
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Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product, 3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoic acid.
Spectroscopic Elucidation: A Multi-faceted Approach
The cornerstone of structural verification lies in the synergistic use of multiple spectroscopic techniques. Each method provides a unique piece of the puzzle, and together they create a comprehensive and unambiguous picture of the molecular architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For our target compound, both ¹H and ¹³C NMR will be indispensable.
The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. The expected chemical shifts are predicted based on analogous structures.[6][7]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2 | 7.8 - 8.0 | d | ~8.0 |
| H-3 | 6.2 - 6.4 | d | ~8.0 |
| H-5 | 7.9 - 8.1 | dd | ~9.0, 2.5 |
| H-7 | 7.4 - 7.6 | m | |
| H-8 | 7.6 - 7.8 | m | |
| -CH₂- (adjacent to N) | 4.4 - 4.6 | t | ~7.0 |
| -CH₂- (adjacent to COOH) | 2.8 - 3.0 | t | ~7.0 |
| -COOH | 12.0 - 13.0 | br s |
Causality Behind Predictions:
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The downfield shifts of the aromatic protons are characteristic of the electron-withdrawing nature of the quinolone system.
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The vinylic protons H-2 and H-3 will appear as doublets due to their coupling to each other.
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The propanoic acid methylene protons will appear as triplets due to coupling with the adjacent methylene group.
-
The carboxylic acid proton is typically a broad singlet and may be exchanged with D₂O.
The carbon NMR spectrum will reveal the number of chemically distinct carbon atoms.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Carboxylic Acid) | 172 - 175 |
| C-4 (Ketone) | 177 - 180 |
| C-2 | 145 - 148 |
| C-3 | 110 - 112 |
| C-4a | 138 - 140 |
| C-5 | 125 - 127 |
| C-6 (C-F) | 158 - 162 (d, J_CF ≈ 250 Hz) |
| C-7 | 118 - 120 (d, J_CF ≈ 25 Hz) |
| C-8 | 115 - 117 (d, J_CF ≈ 8 Hz) |
| C-8a | 122 - 124 |
| -CH₂- (adjacent to N) | 45 - 48 |
| -CH₂- (adjacent to COOH) | 33 - 36 |
Causality Behind Predictions:
-
The carbonyl carbons of the ketone and carboxylic acid are the most downfield.
-
The carbon bearing the fluorine atom (C-6) will show a large one-bond C-F coupling constant.
-
The adjacent carbons (C-5 and C-7) will exhibit smaller two- and three-bond C-F couplings.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule. For our target compound, High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) is the method of choice.
Protocol for HRMS (ESI):
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the sample solution into the ESI source.
-
Acquire the mass spectrum in both positive and negative ion modes.
-
The expected [M+H]⁺ ion in positive mode and [M-H]⁻ ion in negative mode should be observed.
Predicted Data:
-
Molecular Formula: C₁₂H₁₀FNO₃
-
Exact Mass: 235.0645
-
Expected [M+H]⁺: 236.0723
-
Expected [M-H]⁻: 234.0567
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Appearance |
| O-H (Carboxylic Acid) | 2500 - 3300 | Broad |
| C=O (Carboxylic Acid) | 1700 - 1725 | Strong, Sharp |
| C=O (Ketone) | 1640 - 1660 | Strong, Sharp |
| C=C (Aromatic) | 1500 - 1600 | Medium |
| C-F | 1000 - 1400 | Strong |
Rationale: The IR spectrum is expected to be dominated by the strong carbonyl stretches of the carboxylic acid and the quinolone ketone, as well as the broad O-H stretch of the carboxylic acid.[8]
Crystallographic Analysis: The Solid-State Conformation
While NMR provides the structure in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms in the solid state. Obtaining single crystals suitable for X-ray diffraction would be the ultimate confirmation of the structure.
Predicted Crystal Packing and Intermolecular Interactions
Based on the crystal structures of similar compounds, we can anticipate key intermolecular interactions.[9] The carboxylic acid moiety is likely to form hydrogen-bonded dimers. Additionally, π-π stacking interactions between the aromatic quinolone rings are expected to play a significant role in the crystal packing.
Caption: A comprehensive workflow for structural elucidation.
Protocol for Single Crystal Growth
-
Dissolve the purified compound in a minimal amount of a suitable hot solvent (e.g., ethanol, ethyl acetate).
-
Allow the solution to cool slowly to room temperature.
-
If no crystals form, store the solution at 4°C.
-
Alternatively, use vapor diffusion by dissolving the compound in a volatile solvent and placing it in a sealed container with a less volatile anti-solvent.
Conclusion and Future Directions
This guide provides a comprehensive, albeit predictive, framework for the chemical structure analysis of 3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoic acid. By leveraging a combination of synthesis, spectroscopic techniques, and crystallographic analysis, researchers can confidently elucidate and confirm the structure of this and related novel compounds. The presented protocols and predicted data serve as a robust starting point for any investigation into this promising class of molecules. The potential for these compounds in medicinal chemistry warrants such a thorough and methodical approach to their characterization.[10][11]
References
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Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. PubMed. [Link]
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Metal-Free Chemoselective Hydrogenation of Unsaturated Carbon-Carbon Bonds via Cathodic Reduction - Supporting Information. Wiley Online Library. [Link]
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Exploring the Synthesis and Applications of Fluoroquinoline Derivatives. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds. University of Southampton ePrints. [Link]
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New 3-(6-Bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic Acid Derivatives: Synthesis and Biological Activity Against Bacterial Pathogens. MDPI. [Link]
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(5R,8R,11S)-d9-4-NeuroF[4R,7S]. LIPID MAPS Structure Database. [Link]
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Fluoroquinolonic acid. PubChem. [Link]
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